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Compound of Interest

Compound Name: 10-Undecen-1-ol

Cat. No.: B085765

Introduction

10-Undecen-1-ol, also known as undecylenyl alcohol, is a bifunctional long-chain alcohol that
serves as a valuable and versatile starting material in organic synthesis.[1] Its terminal alkene
and primary hydroxyl group provide two reactive sites that can be selectively functionalized,
making it an ideal synthon for the construction of a wide array of molecules. Derived from
castor oil, a renewable feedstock, 10-undecen-1-ol is an important bio-based building block for
the synthesis of polymers, fine chemicals, fragrances, and pharmaceuticals.[2][3] This
document provides detailed application notes and experimental protocols for the use of 10-
undecen-1-ol in several key areas of organic chemistry.

Physicochemical Properties

A summary of the key physical and chemical properties of 10-undecen-1-ol is presented in the
table below.
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Property Value Reference
Molecular Formula C11H220 [1]
Molecular Weight 170.29 g/mol [1]
Appearance Colorless to pale yellow liquid

Mild, waxy, fatty, with citrus

Odor
and rosy notes
Boiling Point 247-249 °C
Melting Point -17to-15°C
Density 0.84 g/cm?3
Refractive Index 1.449-1.451
Flash Point 107 °C
Solubility Soluble in water, ethanol, and

ether

Applications in Polymer Chemistry

10-Undecen-1-ol is a valuable monomer for the synthesis of functional polymers through
various polymerization techniques, most notably Acyclic Diene Metathesis (ADMET) and
metallocene-catalyzed polymerization. The resulting polymers contain pendant hydroxyl groups
that can be further modified, leading to materials with tailored properties.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization of a,w-dienes is a step-growth condensation reaction that proceeds via
olefin metathesis, typically catalyzed by ruthenium-based catalysts such as Grubbs or
Hoveyda-Grubbs catalysts. The reaction is driven by the removal of a small volatile alkene,
usually ethylene. While 10-undecen-1-ol itself is not a diene, it can be converted into a
symmetrical a,w-diene monomer suitable for ADMET. Alternatively, it can be used in
copolymerizations.

A general workflow for ADMET polymerization is depicted below.
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General workflow for ADMET polymerization.

Experimental Protocol: Synthesis of Unsaturated Polyesters via ADMET Copolymerization

This protocol describes the ADMET copolymerization of a dianhydro-D-glucityl bis(undec-10-

enoate) monomer (M1) with 1,9-decadiene (DCD) using a Hoveyda-Grubbs 2nd generation

catalyst (HG2), which is a representative example of how 10-undecen-1-ol derivatives can be

polymerized.

Materials:

Dianhydro-D-glucityl bis(undec-10-enoate) (M1)

1,9-decadiene (DCD)

Hoveyda-Grubbs 2nd generation catalyst (HG2)

Anhydrous Chloroform (CHCIs)

Methanol

Procedure:
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 In a glovebox, add a prescribed amount of 1,9-decadiene (DCD) and a solution of the HG2
catalyst in anhydrous CHCIs to a 50 mL Schlenk tube.

« Stir the solution for 10 minutes at 25 °C under a nitrogen atmosphere.

e Add dianhydro-D-glucityl bis(undec-10-enoate) (M1, e.g., 150 mg, 0.325 mmol) to the
reaction mixture.

 Remove the Schlenk tube from the glovebox and place it in an oil bath preheated to 50 °C.

« Stir the reaction mixture magnetically under these conditions.

» After the desired reaction time, dissolve the resulting polymer in a minimal amount of CHCIs
and precipitate it by adding the solution dropwise to vigorously stirred methanol.

o Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Monomer Catalyst

Ratio Loading Time (h) Mn ( g/mol) b (Mw/Mn)
(M1:DCD) (mol%)

1:1 0.2 3 12,800 1.7

1.5 0.2 3 15,600 1.8

1:10 0.2 3 18,300 1.9

1:10 0.2 6 23,400 2.0

Data adapted from a study on the ADMET copolymerization of a 10-undecenoate derivative.

Metallocene-Catalyzed Polymerization

Metallocene catalysts, in combination with a cocatalyst such as methylaluminoxane (MAO), can
be used for the polymerization of 10-undecen-1-ol. A key consideration is the protection of the
hydroxyl group to prevent catalyst poisoning. This is typically achieved by pre-reacting the
monomer with an aluminum alkyl, such as triisobutylaluminum (TIBA).

Experimental Protocol: Homopolymerization of 10-Undecen-1-ol
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This protocol provides a general procedure for the homopolymerization of 10-undecen-1-ol
using a metallocene catalyst system.

Materials:

10-Undecen-1-ol

e Triisobutylaluminum (TIBA)

e Toluene

 Zirconocene dichloride (Cp2ZrCl2)
¢ Methylaluminoxane (MAO)

e Methanol

e Hydrochloric acid

Procedure:

In a glovebox, add a calculated amount of TIBA and toluene to a flask.

e Cool the flask and add 10-undecen-1-ol dropwise to pre-react and protect the hydroxyl
group.

e |In a separate reactor, introduce a solution of MAO in toluene.

e Add the pre-reacted 10-undecen-1-ol monomer to the reactor.

« Initiate the polymerization by injecting a solution of Cp2ZrClz in toluene.
¢ Maintain the reaction at the desired temperature for a specified time.

e Quench the polymerization by adding acidic methanol.

o Precipitate the polymer in an excess of methanol.

« Filter the polymer, wash with methanol, and dry under vacuum.
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Catalyst . Temperatur . Conversion
AllZr ratio Time (h) Mn ( g/mol )
System e (°C) (%)
Cp2ZrCl2/MA
500 50 1 45 3,400
@)
Cp2ZrCl2/MA
o 1000 70 1 70 4,200

lllustrative data based on typical outcomes of metallocene-catalyzed polymerization of

functionalized olefins.

Applications in Fine Chemical Synthesis: Insect
Pheromones

10-Undecen-1-ol is a common starting material for the synthesis of various insect
pheromones, which are typically long-chain unsaturated aldehydes, alcohols, or acetates. The
synthesis often involves a series of functional group transformations to elaborate the carbon
chain and introduce the required double bond with specific stereochemistry.

A representative synthetic pathway for the synthesis of an insect pheromone from 10-undecen-
1-ol is outlined below.

1 988N
2.NaOH, H:0
orepeTs . THP-Protected 3.P8r, 11-Bromo-1-undecanol | __pphs [ ) Base, Aldeyde ,_( Protected Pheromone ) _ Acidic hydrolysis or Acetyation Final Pheromone
oAUz ] 10-Undecen-1-ol (THP-protected) Ltlsalt Precursor Cono

Click to download full resolution via product page

Synthetic route to an insect pheromone.

Experimental Protocol: Synthesis of (Z)-11-Hexadecenal (a component of the corn earworm

moth pheromone)

This multi-step protocol outlines a plausible synthesis of (Z)-11-hexadecenal starting from 10-

undecen-1-ol.
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Step 1: Protection of the Hydroxyl Group

The hydroxyl group is protected as a tetrahydropyranyl (THP) ether to prevent interference in
subsequent steps.

Materials:

10-Undecen-1-ol

3,4-Dihydro-2H-pyran (DHP)

Pyridinium p-toluenesulfonate (PPTS)

Dichloromethane (DCM)

Procedure:

To a solution of 10-undecen-1-ol in DCM, add a catalytic amount of PPTS.

Add DHP dropwise at room temperature and stir the mixture overnight.

Quench the reaction with saturated sodium bicarbonate solution.

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the THP-protected alcohol.

Step 2: Anti-Markovnikov Hydrobromination

The terminal alkene is converted to a primary bromide via a radical-mediated
hydrobromination.

Materials:
e THP-protected 10-undecen-1-ol
e Hydrogen bromide (HBr) in acetic acid

o Benzoyl peroxide (radical initiator)
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Procedure:

Dissolve the THP-protected 10-undecen-1-ol in a suitable solvent.

e Add a catalytic amount of benzoyl peroxide.

e Bubble HBr gas through the solution or add a solution of HBr in acetic acid at 0 °C.

o Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

o Work up the reaction by washing with sodium bicarbonate solution and brine, dry over
anhydrous sodium sulfate, and purify by column chromatography to yield 11-bromo-1-
(tetrahydropyranyloxy)undecane.

Step 3: Wittig Reaction

The carbon chain is extended via a Wittig reaction to introduce the desired carbon skeleton and
the Z-alkene.

Materials:

11-bromo-1-(tetrahydropyranyloxy)undecane

Triphenylphosphine (PPhs)

Pentanal

A strong base (e.g., n-butyllithium or sodium amide)

Anhydrous THF

Procedure:

e Prepare the phosphonium salt by refluxing the bromoalkane with PPhs in a suitable solvent
like toluene.

e Suspend the phosphonium salt in anhydrous THF and add a strong base at low temperature
to generate the ylide.
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e Add pentanal to the ylide solution and allow the reaction to proceed to form the (2)-alkene.
e Quench the reaction and extract the product.
Step 4: Deprotection and Oxidation

The THP protecting group is removed, and the resulting alcohol is oxidized to the target
aldehyde.

Materials:

The product from Step 3

Acetic acid, THF, water mixture (for deprotection)

Oxalyl chloride, DMSO, triethylamine (for Swern oxidation)
« DCM
Procedure:

o Deprotection: Dissolve the protected alkene in a mixture of acetic acid, THF, and water and
stir at room temperature to remove the THP group. Purify the resulting alcohol.

e Swern Oxidation: Dissolve oxalyl chloride in DCM at -78 °C. Add DMSO, followed by the
alcohol. After stirring, add triethylamine. Allow the reaction to warm to room temperature.
Quench, extract, and purify the product to obtain (Z)-11-hexadecenal.
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Step Product Typical Yield (%)
THP-protected 10-undecen-1-
1 >95
ol
11-bromo-1-
2 (tetrahydropyranyloxy)undecan  80-90
e
3 (2)-11-Hexadecen-1-ol (THP- 70-85 (Z/E selectivity
protected) dependent on conditions)
4 (2)-11-Hexadecenal 85-95 (for both steps)

Other Key Transformations of 10-Undecen-1-ol

Hydroformylation

Hydroformylation (or the oxo process) involves the addition of a formyl group (-CHO) and a
hydrogen atom across the double bond of 10-undecen-1-ol. This reaction is typically catalyzed
by rhodium or cobalt complexes and yields a mixture of linear and branched aldehydes. The
linear aldehyde, 12-hydroxydodecanal, is a valuable intermediate for the synthesis of diols and

other fine chemicals.

10-Undecen-1-ol

12-Hydroxydodecanal (linear)

-

+

11-Hydroxy-2-methylundecanal (branched)

Rh/phosphine catalyst
CO, H2

Click to download full resolution via product page

Hydroformylation of 10-undecen-1-ol.

General Protocol for Rhodium-Catalyzed Hydroformylation:
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 In a high-pressure reactor, dissolve 10-undecen-1-ol and a rhodium catalyst precursor (e.g.,
Rh(acac)(C0O)z) and a phosphine or phosphite ligand (e.g., BiPhePhos) in a suitable solvent
(e.g., toluene).

o Seal the reactor, purge with syngas (a mixture of CO and Hz), and then pressurize to the
desired pressure (e.g., 20-40 bar).

o Heat the reactor to the reaction temperature (e.g., 120 °C) and stir for the required duration.

 After cooling and venting the reactor, the product mixture can be analyzed by GC and NMR
to determine the conversion and regioselectivity.

Thiol-Ene "Click" Chemistry

The terminal alkene of 10-undecen-1-ol is an excellent substrate for the thiol-ene "click"
reaction. This radical-mediated addition of a thiol across the double bond is highly efficient,
proceeds under mild conditions (often photoinitiated), and is tolerant of the hydroxyl group. This
reaction can be used to introduce a wide variety of functional groups or to create polymer

10-Undecen-1-ol

' R-SH = P(Thioether Adduct)

R 4

networks.

Photoinitiator, UV light
or
Thermal initiator, heat

Click to download full resolution via product page

Thiol-ene reaction of 10-undecen-1-ol.
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General Protocol for Photoinitiated Thiol-Ene Reaction:

¢ In a quartz reaction vessel, dissolve 10-undecen-1-ol, the desired thiol (e.g., 2-
mercaptoethanol), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
in a suitable solvent (e.g., THF or acetonitrile).

e Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove
oxygen, which can inhibit the radical reaction.

« Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature with stirring.
¢ Monitor the reaction progress by TLC or NMR.

e Upon completion, remove the solvent under reduced pressure and purify the product by
column chromatography.

Epoxidation and Dihydroxylation

The double bond of 10-undecen-1-ol can be epoxidized using a peroxy acid like meta-
chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can
be opened under acidic or basic conditions to yield a 1,2-diol (10,11-dihydroxyundecan-1-ol).

General Protocol for Epoxidation and Hydrolysis:

o Epoxidation: Dissolve 10-undecen-1-ol in a chlorinated solvent like DCM. Add m-CPBA
portion-wise at 0 °C. Stir the reaction at room temperature until completion. Wash the
reaction mixture with sodium bicarbonate and sodium thiosulfate solutions to remove excess
peroxy acid and the benzoic acid byproduct.

o Hydrolysis: The isolated epoxide can be hydrolyzed to the diol by stirring with dilute acid
(e.g., perchloric acid or sulfuric acid) in a mixture of THF and water.

Applications in Drug Development

While 10-undecen-1-ol is widely used in the synthesis of fragrances and polymers, its
application in the synthesis of active pharmaceutical ingredients (APIs) is less direct and often
involves its conversion to other key intermediates. For instance, long-chain alcohols and their
derivatives are precursors in the synthesis of prostaglandins, a class of lipid compounds with
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diverse physiological effects and therapeutic applications, including in the treatment of
glaucoma and inflammation. The synthesis of prostaglandins often involves the construction of
a cyclopentane core and two side chains, where long-chain synthons derived from molecules
like 10-undecen-1-ol can be incorporated. However, direct and detailed synthetic routes from
10-undecen-1-ol to specific commercial drugs are not readily found in the public domain,
suggesting its role is more as a foundational building block in early-stage synthetic strategies.
Similarly, derivatives of long-chain fatty acids and alcohols are explored for the synthesis of
novel anti-inflammatory agents.

Conclusion

10-Undecen-1-ol is a highly valuable and versatile synthon in modern organic chemistry. Its
dual functionality, combined with its renewable origin, makes it an attractive starting material for
a wide range of applications. The protocols and data presented herein demonstrate its utility in
the synthesis of advanced polymers, complex fine chemicals like insect pheromones, and as a
potential precursor in the development of new pharmaceutical agents. The continued
exploration of new reactions and applications of this simple yet powerful molecule will
undoubtedly lead to further innovations in chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085765?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

